molecular formula C12H23N3O2 B1472246 2-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]propan-1-one CAS No. 1511426-78-0

2-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]propan-1-one

Cat. No.: B1472246
CAS No.: 1511426-78-0
M. Wt: 241.33 g/mol
InChI Key: OJUSYVQMCWIXBA-UHFFFAOYSA-N
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Description

“2-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]propan-1-one” is a chemical compound with the molecular formula C12H23N3O2 . It is also known as "1-(4-morpholinyl)-1-oxo-2-propanamine hydrochloride" . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is "1S/C7H14N2O2.ClH/c1-6(8)7(10)9-2-4-11-5-3-9;/h6H,2-5,8H2,1H3;1H" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 194.66 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.

Scientific Research Applications

Anticonvulsive and Peripheral n-Cholinolytic Activities

Research on compounds structurally related to "2-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]propan-1-one" has shown pronounced anticonvulsive and some peripheral n-cholinolytic activities without exhibiting antibacterial activity. This suggests potential applications in the development of treatments for neurological disorders such as epilepsy or for modulating cholinergic system responses (Papoyan et al., 2011).

Corrosion Inhibition

Another scientific application of similar tertiary amines includes their role in inhibiting carbon steel corrosion. Studies have demonstrated that compounds like 1,3-di-morpholin-4-yl-propan-2-ol can act as anodic inhibitors, forming protective layers on metal surfaces and significantly improving corrosion resistance. This indicates the potential for such compounds in industrial applications where corrosion prevention is crucial (Gao et al., 2007).

Vasodilation Properties

Compounds related to "this compound" have been investigated for their vasodilation activity. This research is important for developing new medications that can manage blood pressure and contribute to treatments for cardiovascular diseases. Certain pyridinecarboxylates derived from a similar synthetic process have shown remarkable vasodilation potency, suggesting the potential therapeutic applications of these compounds (Girgis et al., 2008).

Antiglycation and DPP-4 Inhibition

Further research into structurally similar compounds has revealed moderate antiglycation activities comparable to aminoguanidine, along with moderate anti-angiotensin, antioxidant, and dipeptidyl peptidase-4 (DPP-4) inhibitory effects. These findings suggest potential applications in treating conditions related to protein glycation, hypertension, oxidative stress, and glucose metabolism regulation (Zhukovskaya et al., 2019).

Transdermal Permeation Enhancement

Compounds with tertiary amino groups, similar in structure to the one , have demonstrated activity as transdermal permeation enhancers. This suggests their potential use in developing more effective transdermal drug delivery systems, enhancing the skin's permeability to various pharmaceuticals (Farsa et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

2-amino-1-(4-morpholin-4-ylpiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-10(13)12(16)15-4-2-11(3-5-15)14-6-8-17-9-7-14/h10-11H,2-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUSYVQMCWIXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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